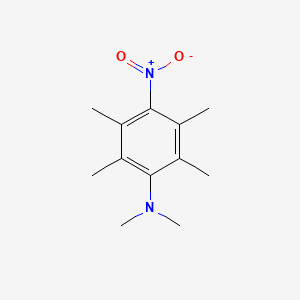

N,N,2,3,5,6-hexamethyl-4-nitroaniline

Description

N,N,2,3,5,6-Hexamethyl-4-nitroaniline is a nitroaniline derivative characterized by six methyl substituents: two on the amine nitrogen (N,N-dimethyl) and four on the benzene ring (2,3,5,6-tetramethyl). This sterically crowded structure imposes significant conformational constraints, as the methyl groups hinder rotation of the dimethylamino group and force the aromatic system into a twisted geometry out of the phenyl plane . The compound’s synthesis and spectroscopic properties have been studied in contexts such as organic electronic materials, where steric effects influence charge transfer and optical behavior . Its molecular formula is C₁₂H₁₈N₂O₂, with an average mass of 222.28 g/mol (calculated from related compounds in ).

Properties

IUPAC Name |

N,N,2,3,5,6-hexamethyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7-9(3)12(14(15)16)10(4)8(2)11(7)13(5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEGUVOHYSUEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N(C)C)C)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100316-95-8 | |

| Record name | N,N,2,3,5,6-Hexamethyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,3,5,6-hexamethyl-4-nitroaniline typically involves the nitration of a hexamethyl-substituted aniline derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N,2,3,5,6-hexamethyl-4-nitroaniline can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride. This reduction typically converts the nitro group to an amino group, forming N,N,2,3,5,6-hexamethyl-4-phenylenediamine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst, sodium borohydride, acidic conditions.

Substitution: Electrophiles such as halogens, sulfonyl chlorides, under acidic or basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: N,N,2,3,5,6-hexamethyl-4-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N,2,3,5,6-hexamethyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, including intermediates for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,N,2,3,5,6-hexamethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s highly substituted aromatic ring structure allows it to engage in specific interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Research Findings and Implications

- Steric vs. Electronic Trade-offs: The hexamethyl compound’s steric bulk limits its utility in applications requiring planar conjugation (e.g., nonlinear optics, sensors) but enhances stability in harsh environments .

- Synthetic Challenges : Introducing multiple methyl groups requires precise control to avoid side reactions, as seen in the synthesis of TM-ADMA ().

Biological Activity

N,N,2,3,5,6-hexamethyl-4-nitroaniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 222.29 g/mol. The compound features a highly substituted aromatic ring with six methyl groups and a nitro group at the para position relative to the amino group. This unique structure influences its chemical reactivity and solubility, making it a subject of interest in various fields including medicinal chemistry.

The biological activity of this compound is primarily attributed to the nitro group in its structure. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This interaction can lead to various biological effects due to the compound's highly substituted aromatic structure. Key mechanisms include:

- Enzyme Interaction : The compound can bind to enzymes and receptors, potentially inhibiting their activity.

- Formation of Reactive Intermediates : Upon reduction of the nitro group, intermediates such as nitroso and hydroxylamine may form, which can covalently bind to biomolecules like DNA and proteins .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates that damage cellular structures leading to cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Nitro-containing compounds are often effective against a range of microorganisms due to their ability to generate reactive species upon reduction. This mechanism has been demonstrated in various studies where nitro derivatives showed efficacy against bacterial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that the reduction products of nitro compounds can induce apoptosis in cancer cells through DNA damage mechanisms. The ability of these compounds to interact with cellular targets makes them potential candidates for further development in cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. Nitro fatty acids derived from similar structures have shown promise in modulating inflammatory responses by interacting with specific proteins involved in cellular signaling pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity Study : A comparative analysis was conducted on various nitro compounds including this compound against common bacterial pathogens. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant cytotoxicity correlated with the concentration of the compound used.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's nitro group plays a dual role as both a pharmacophore and a toxicophore. The reduction process was shown to produce various reactive species that contribute to its biological effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| N,N-dimethyl-4-nitroaniline | Fewer methyl groups (two) | Less steric hindrance |

| N,N,2,3,5,6-hexamethyl-4-aminobenzene | Contains an amino group instead of a nitro group | Different reactivity profile |

| N,N,2,3,5,6-hexamethyl-4-nitrosobenzene | Contains a nitroso group instead of a nitro group | Changes in electronic properties |

Q & A

(Basic) What are the common synthetic routes for preparing N,N,2,3,5,6-hexamethyl-4-nitroaniline, and what factors influence reaction yields?

Synthesis typically involves multi-step alkylation of 4-nitroaniline precursors. A key strategy includes sequential methylation of the amine group and aromatic ring positions using methylating agents like methyl iodide or dimethyl sulfate. Steric hindrance from pre-existing methyl groups necessitates careful optimization of reaction conditions, such as temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF), to ensure complete substitution. Yields are influenced by the order of methylation steps, with N-methylation often preceding ring methylation to avoid deactivation. Purification via column chromatography or recrystallization is critical due to byproduct formation .

(Advanced) How does the steric bulk of the hexamethyl groups influence electronic properties compared to less substituted analogs?

The six methyl groups introduce significant steric constraints, restricting rotational freedom of the nitro and dimethylamino groups. This hinders optimal alignment of the electron-donating (N,N-dimethylamino) and electron-withdrawing (nitro) moieties, reducing resonance-assisted charge transfer. Computational studies (e.g., DFT) reveal attenuated dipole moments (e.g., ~8.5 D vs. ~9.5 D in N,N-dimethyl-4-nitroaniline) due to distorted molecular geometry. Spectroscopic data (e.g., bathochromic shifts in UV-Vis) further confirm reduced conjugation efficiency .

(Advanced) What methodological approaches resolve contradictions in reported dipole moments of highly substituted nitroanilines?

Discrepancies arise from solvent effects, crystal packing forces, and theoretical approximations. To address this, combine:

- X-ray charge density analysis : Determines in-crystal dipole moments, accounting for crystal field enhancements (e.g., +20% increase due to polarization effects) .

- Ab initio calculations with applied electric fields : Simulates crystal environments by incorporating dipole lattice sums, aligning theoretical models with experimental data .

- Solvatochromic studies : Correlate solvent polarity with spectral shifts to isolate intrinsic molecular dipoles from environmental effects .

(Basic) Which spectroscopic techniques effectively characterize this compound, and what key data are obtained?

- NMR Spectroscopy :

- Resonance Raman Spectroscopy : Probes charge-transfer transitions via enhanced vibrational modes (e.g., NO₂ symmetric stretch at ~1330 cm⁻¹), with excitation profiles matching electronic absorption bands .

- UV-Vis Spectroscopy : Reveals λmax shifts (e.g., ~380 nm in ethanol) indicative of electronic conjugation efficiency .

(Advanced) How do methylation patterns affect nonlinear optical (NLO) properties of nitroaniline derivatives?

Methylation modulates NLO responses by altering electron donor-acceptor alignment:

- Enhanced hyperpolarizability (β) : Methyl groups at meta/para positions stabilize charge-separated states, increasing β. For example, theoretical β values for hexamethyl derivatives exceed non-methylated analogs by ~15% .

- Steric trade-offs : Excessive methylation disrupts coplanarity, reducing conjugation length. Experimental validation via electric-field-induced second harmonic generation (EFISHG) and solvatochromism is critical to balance these effects .

(Basic) What are the key challenges in crystallizing this compound, and how are they mitigated?

Steric hindrance reduces molecular symmetry, complicating crystal packing. Strategies include:

- Slow evaporation in low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to encourage ordered lattice formation.

- Seeding with isostructural compounds to template crystal growth.

- Temperature-controlled crystallization (e.g., cooling from 50°C to 4°C over 48 hours) to minimize disorder .

(Advanced) How do steric effects in hexamethyl derivatives impact reactivity in nucleophilic aromatic substitution?

Methyl groups at ortho/para positions deactivate the aromatic ring by blocking access to reactive sites (e.g., nitro displacement). Kinetic studies show:

- Reduced reaction rates : Hexamethyl derivatives exhibit ~50% slower kinetics compared to mono-methylated analogs in reactions with ethoxide.

- Solvent dependence : Polar aprotic solvents (e.g., DMSO) partially mitigate steric hindrance by stabilizing transition states .

(Basic) What computational methods are recommended for modeling the electronic structure of hexamethyl-4-nitroaniline?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier orbitals.

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra by modeling excited-state transitions.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between methyl groups and the aromatic system .

(Advanced) How does deuteration at specific positions aid in mechanistic studies of hexamethyl-4-nitroaniline?

Selective deuteration (e.g., at aromatic positions) enables isotope-effect studies to probe reaction mechanisms:

- Kinetic isotope effects (KIE) : Deuterated analogs show KIE values >1.5 in nitro reduction, indicating rate-limiting proton transfer.

- Vibrational mode assignment : FT-IR and Raman spectra of deuterated compounds resolve overlapping bands (e.g., C-D stretches at ~2200 cm⁻¹) .

(Advanced) What experimental evidence supports steric hindrance-induced torsional angles in hexamethyl-4-nitroaniline?

X-ray crystallography reveals:

- Nitro group twist angles : ~30° deviation from the aromatic plane due to adjacent methyl groups.

- Dimethylamino group distortion : Dihedral angles of ~40° between N-Me bonds and the ring, reducing resonance stabilization. Comparative data for N,N-dimethyl-4-nitroaniline show smaller deviations (<10°), highlighting steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.